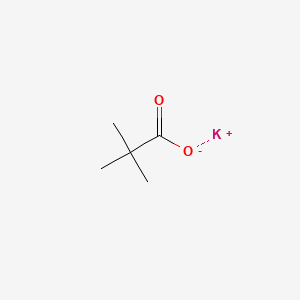
Sodium trifluoromethanesulfonate
Vue d'ensemble
Description
Sodium trifluoromethanesulfonate, also known as Sodium triflate or NaOTf, is an efficient catalyst as well as a reagent in many organic reactions . It is prominently used in catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions . It is also used as an electrolyte in batteries .
Synthesis Analysis
Sodium trifluoromethanesulfonate is prepared by the addition of a slight excess of sodium sulfate to an aqueous solution of barium trifluoromethanesulfonate . The reaction mixture is stirred for several minutes and allowed to stand for one day, and the white precipitate of barium sulfate is removed by filtration. The clear filtrate is evaporated to dryness, and the solid product is recrystallized from dry acetone .Molecular Structure Analysis
The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .Chemical Reactions Analysis
Sodium trifluoromethanesulfonate is an efficient catalyst as well as a reagent in many organic reactions . The prominent application includes catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions .Physical And Chemical Properties Analysis
Sodium trifluoromethanesulfonate is a white crystalline powder . It has a melting point of 255–257 °C . It is soluble in water, alcohol, acetonitrile, N,N-dimethylformamide, and most highly polar organic solvents . Its molecular weight is 172.06 g/mol .Applications De Recherche Scientifique
Catalyst in Organic Reactions
Sodium triflate is an efficient catalyst in many organic reactions . It is particularly prominent in catalytic asymmetric Mannich-type reactions . These reactions are crucial in the synthesis of beta-amino carbonyl compounds, which are important building blocks in organic synthesis.
Reagent in Organic Reactions
Apart from being a catalyst, Sodium triflate also serves as a reagent in various organic reactions . It plays a significant role in Mannich-type reactions in water , contributing to the development of more environmentally friendly chemical processes.
Diels-Alder Reactions
Sodium triflate is used in Diels-Alder reactions . This type of reaction is a cornerstone in organic chemistry, used for the synthesis of six-membered cyclic compounds. The use of Sodium triflate can enhance the efficiency and selectivity of these reactions.
Electrolyte in Batteries
Sodium triflate is used as an electrolyte in batteries . Its excellent ionic conductivity and thermal stability make it a suitable choice for high-performance batteries.
Preparation of N-fluoro-2-methylpyridinium Triflate
Sodium triflate is used in the preparation of N-fluoro-2-methylpyridinium triflate by reaction with dinitrogen difluoride . This compound is a useful fluorinating reagent in organic synthesis.
Mobile Phase Additive in Liquid Chromatography
Sodium triflate is used as a chaotropic mobile phase additive in reversed-phase liquid chromatography (RP-LC) . In this role, it can enhance the separation of analytes, improving the resolution and efficiency of the chromatographic process.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Sodium trifluoromethanesulfonate is a suitable reagent for introducing trifluoromethyl groups onto electron-rich aromatic compounds . This reaction operates via a free radical mechanism . This reagent is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .
Propriétés
IUPAC Name |
sodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPOMXSYOKFBHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635510 | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium trifluoromethanesulfonate | |
CAS RN |
2926-30-9 | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)


![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)





